molecular formula C23H20ClN3O3S2 B2714422 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 922488-79-7

3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2714422
CAS No.: 922488-79-7
M. Wt: 486
InChI Key: PYRKOEHSVNMESR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For example, the benzylsulfonyl group might undergo reactions with nucleophiles, and the chlorobenzo[d]thiazol-2-yl group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the functional groups present .

Scientific Research Applications

Anticonvulsant Applications

Research has demonstrated the synthesis of heterocyclic compounds containing a sulfonamide moiety, which exhibit significant anticonvulsant activities. For instance, compounds synthesized through reactions involving cyano or chloro N-thiazol-2-ylsulfamoyl phenyl acetamide derivatives have shown protection against picrotoxin-induced convulsions. One particular compound, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, displayed notable anticonvulsive effects and provided 100% protection in evaluations (Farag et al., 2012).

Antimicrobial Activity

The synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole has been explored for their antimicrobial properties. These compounds, upon reaction with various nucleophiles, yielded derivatives that underwent antiviral evaluations, showing potential antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).

Cancer Research

Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, mediated likely through the activation of p38. This suggests their potential in cancer treatment strategies (Cumaoğlu et al., 2015).

Metabolic Stability in Drug Development

Investigations into the structure-activity relationships of dual inhibitors of the PI3K/mTOR pathway identified compounds with improved metabolic stability. For example, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs showed potent inhibitory effects on PI3Kα and mTOR in vitro and in vivo, with modifications leading to reduced metabolic deacetylation, highlighting the importance of heterocyclic analogs in enhancing drug stability (Stec et al., 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These aspects are typically assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c24-19-10-6-11-20-22(19)26-23(31-20)27(15-18-9-4-5-13-25-18)21(28)12-14-32(29,30)16-17-7-2-1-3-8-17/h1-11,13H,12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRKOEHSVNMESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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